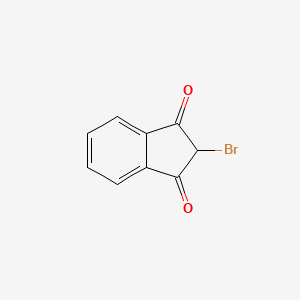

2-Bromo-1h-indene-1,3(2h)-dione

描述

2-Bromo-1h-indene-1,3(2h)-dione is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that the compound is used in the synthesis of novel 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones , which have a wide range of biological activities .

Mode of Action

The mode of action of 2-Bromo-1h-indene-1,3(2h)-dione involves an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . This unique transformation occurs through a one-step reaction of differently substituted 2-aminobenzenethiols and this compound in freshly dried ethanol under reflux conditions .

Biochemical Pathways

The compound’s transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones suggests it may influence pathways related to the biological activities of these derivatives .

Result of Action

Its transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones, which have various biological activities , suggests it may have similar effects.

Action Environment

The compound’s transformation under reflux conditions suggests that temperature may play a role in its reactivity .

生化分析

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

生物活性

2-Bromo-1H-indene-1,3(2H)-dione, with the molecular formula and a molecular weight of 225.04 g/mol, is a significant compound in organic chemistry and medicinal research. Its structural properties allow it to participate in various chemical reactions, leading to the synthesis of biologically active derivatives. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the bromination of 2-aryl-1H-indene-1,3(2H)-diones using bromine in chloroform. The compound can undergo various chemical transformations, including photochemical reactions that yield different products depending on the solvent used (e.g., ethanol or acetone) .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It disrupts bacterial cell membranes and inhibits pro-inflammatory cytokine release, suggesting potential applications in treating infections and inflammatory conditions .

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, indicating its potential as a chemotherapeutic agent .

Photochemical Behavior

The compound's photochemical reactivity is influenced by solvent conditions, leading to significant changes in its biological activity. In anhydrous alcohols, it undergoes β-cleavage reactions that generate free radicals capable of engaging in further chemical transformations . This property is crucial for developing new therapeutic agents through photodynamic therapy.

The biological effects of this compound are attributed to its interactions with various biomolecules:

- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions that modify its structure and enhance its biological activity.

- Enzyme Interaction : It is hypothesized that the compound may interact with specific enzymes and proteins, influencing cellular pathways related to inflammation and cancer progression .

- Gene Expression Modulation : There is evidence suggesting that it may alter gene expression profiles linked to cell survival and proliferation .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that compounds derived from this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption .

- Anticancer Research : In vitro studies on cancer cell lines revealed that treatment with derivatives led to increased apoptosis rates compared to controls. The activation of apoptotic pathways was confirmed through caspase assays .

- Photodynamic Therapy Application : Research highlighted the potential use of this compound in photodynamic therapy due to its ability to produce reactive oxygen species upon light activation, which can selectively kill cancer cells while sparing healthy tissue .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases; modulation of cell cycle |

| Photochemical | Generation of free radicals under light | β-cleavage leading to reactive intermediates |

科学研究应用

Chemistry

- Building Block for Synthesis : 2-Bromo-1H-indene-1,3(2H)-dione serves as a precursor for synthesizing various indene-based compounds. Its unique structure allows for further functionalization and incorporation into more complex organic molecules .

Biology

- Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that derivatives of this compound exhibit significant biological activity, making it a candidate for drug development .

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation . |

Medicine

- Drug Development : this compound is explored for its potential in designing novel therapeutic agents targeting specific diseases. Its structure allows it to be modified into various bioactive compounds .

| Therapeutic Potential | Examples |

|---|---|

| Alzheimer’s Treatment | Similar structures are used in drugs like Donepezil . |

| Cancer Therapy | Investigated for derivatives that could inhibit tumor growth . |

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it valuable in synthesizing polymers and advanced materials .

| Industrial Use | Description |

|---|---|

| Polymer Production | Used as a monomer in creating new polymeric materials. |

| Dyes and Pigments | Serves as a dye precursor due to its chromophoric properties . |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to controls, suggesting that modifications to the core structure can enhance bioactivity .

Case Study 2: Synthesis of Functionalized Derivatives

Research demonstrated an efficient synthesis of functionalized derivatives using ionic liquids as solvents. This method provided high yields and purity, showcasing the versatility of this compound in organic synthesis .

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-Bromo-1H-indene-1,3(2H)-dione?

The compound is typically synthesized via bromination of 1,3-indandione derivatives. A common method involves condensation of phthalide with benzaldehyde under sodium methoxide catalysis, followed by bromination using reagents like N-bromosuccinimide (NBS) . For example, 5-bromo derivatives are prepared by reacting 1,3-indandione with bromine-containing aldehydes in the presence of acid catalysts (e.g., camphorsulfonic acid), yielding products with ~52–93% efficiency depending on substituents . Key steps include temperature control (reflux in ethanol) and purification via column chromatography.

Q. How is this compound characterized spectroscopically?

- NMR Spectroscopy : NMR reveals aromatic proton shifts (δ 7.6–8.1 ppm for indene protons) and bromine-induced deshielding. For example, 5-bromo-substituted derivatives show a singlet at δ 7.94 ppm for the Br-adjacent proton .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H] at m/z 309.0121 for CHBrO) .

- Melting Point : Reported as 118–120°C, with density 1.787 g/cm .

Q. What physicochemical properties are critical for handling this compound?

Key properties include a melting point of 118–120°C, boiling point of 334.9°C at 760 mmHg, and a density of 1.787 g/cm. Its low solubility in polar solvents necessitates use of DMSO or dichloromethane for reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated indanediones?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and intermolecular interactions. For example, the crystal structure of a related bromo-indanedione derivative (CHBrO) reveals planar geometry, with Br–C bond lengths of 1.89 Å and π-π stacking distances of 3.5–3.7 Å . SHELX software (e.g., SHELXL-2018) refines structures using high-resolution data, with R-factors < 0.05 for reliable models .

Q. What strategies optimize functionalization of the indanedione core for diverse applications?

- Acylation : Reacting with carboxylic acids (e.g., 2-benzofurancarboxylic acid) under Friedel-Crafts conditions introduces acyl groups at the C2 position, yielding derivatives with 70–93% efficiency .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) at C4 increase electrophilicity, enabling nucleophilic attacks, while bromine at C5 enhances steric hindrance .

Q. How do reaction conditions influence contradictory yields in brominated indanedione synthesis?

Contradictions arise from catalyst choice and solvent systems. For instance:

- Catalyst : Using CSA (camphorsulfonic acid) vs. HSO alters reaction kinetics due to differing acid strengths.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions .

Q. What computational methods predict the electronic effects of substituents on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example, bromine at C5 reduces the LUMO energy (-2.1 eV) compared to non-brominated analogs (-1.8 eV), enhancing electrophilic character . Molecular docking studies further predict bioactivity by simulating interactions with biological targets .

属性

IUPAC Name |

2-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJIJDUPBUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291677 | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-63-3 | |

| Record name | 7319-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。